molecular formula C19H30N2O6 B599304 N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester CAS No. 1217602-23-7

N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester

Cat. No. B599304
M. Wt: 390.506
InChI Key: JBFUXXJVFIHVIF-NTKYFLBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester” is a specialty product for proteomics research . Its molecular formula is C19H22D8N2O6 .

Scientific Research Applications

Large-Scale Synthesis

N-Boc-protected amino acids, including derivatives similar to N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester, have been developed for large-scale synthesis suitable for pharmaceutical intermediates. A route based on asymmetric hydrogenation developed a synthetic pathway to produce N-BOC d-phenylalanine, showcasing the utility in rapid scale-up manufacturing for pharmaceuticals (Fox et al., 2011).

Peptide Chemistry

Protected enantiopure amino acids have been synthesized for application in peptide science, indicating the potential for N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester to serve as an electron-rich arylalanine analog with π-donor capability in peptide synthesis. This application supports the development of novel peptides with diverse biological activities (Doerr & Lubell, 2012).

RAFT Polymerization

Methacrylate polymers containing amino acid moieties, like Boc-L-phenylalanine methacryloyloxyethyl ester, demonstrate controlled synthesis via RAFT polymerization. This method affords well-defined polymers with potential applications in drug delivery, showcasing the versatility of N-Boc-protected amino acid derivatives in creating novel polymeric materials (Kumar, Roy, & De, 2012).

Synthesis and Resolution

The synthesis and resolution of derivatives similar to N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester have been explored to produce enantiomerically pure compounds. These processes are crucial for the development of pharmaceuticals and biologically active compounds, illustrating the importance of N-Boc-protected amino acids in medicinal chemistry and drug development (Xiao, 2008).

Native Chemical Ligation

The use of N-Boc amino acids in native chemical ligation demonstrates the potential for constructing complex peptides and proteins. The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine showcases the application of N-Boc-protected amino acids in the synthesis of biologically relevant molecules (Crich & Banerjee, 2007).

properties

IUPAC Name

methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m1/s1/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFUXXJVFIHVIF-NTKYFLBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747197
Record name Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71314155

CAS RN

1217602-23-7
Record name Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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